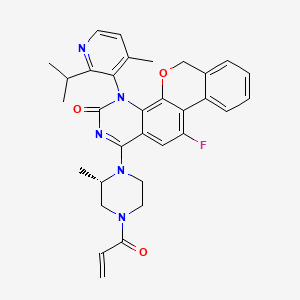

KRAS G12C inhibitor 23

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C32H32FN5O3 |

|---|---|

Molecular Weight |

553.6 g/mol |

IUPAC Name |

11-fluoro-4-(4-methyl-2-propan-2-yl-3-pyridinyl)-1-[(2S)-2-methyl-4-prop-2-enoylpiperazin-1-yl]-6H-isochromeno[4,3-h]quinazolin-3-one |

InChI |

InChI=1S/C32H32FN5O3/c1-6-25(39)36-13-14-37(20(5)16-36)31-23-15-24(33)26-22-10-8-7-9-21(22)17-41-30(26)29(23)38(32(40)35-31)28-19(4)11-12-34-27(28)18(2)3/h6-12,15,18,20H,1,13-14,16-17H2,2-5H3/t20-/m0/s1 |

InChI Key |

UWIDMHGDYVIUOQ-FQEVSTJZSA-N |

Isomeric SMILES |

C[C@H]1CN(CCN1C2=NC(=O)N(C3=C4C(=C(C=C32)F)C5=CC=CC=C5CO4)C6=C(C=CN=C6C(C)C)C)C(=O)C=C |

Canonical SMILES |

CC1CN(CCN1C2=NC(=O)N(C3=C4C(=C(C=C32)F)C5=CC=CC=C5CO4)C6=C(C=CN=C6C(C)C)C)C(=O)C=C |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Mechanism of Action: A Technical Guide to KRAS G12C Inhibitor 23

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of KRAS G12C inhibitor 23, a novel covalent inhibitor targeting the notoriously difficult-to-drug KRAS G12C oncoprotein. This document details the core mechanism, presents key quantitative data, outlines comprehensive experimental protocols for its characterization, and visualizes the critical signaling pathways and experimental workflows involved.

Core Mechanism of Action

This compound operates through a targeted covalent modification mechanism. The KRAS G12C mutation introduces a cysteine residue at position 12, which is absent in the wild-type protein. This unique cysteine serves as a handle for covalent inhibitors. Inhibitor 23 is designed with an electrophilic warhead that specifically and irreversibly binds to the thiol group of this cysteine residue.

This covalent binding event occurs when the KRAS G12C protein is in its inactive, guanosine diphosphate (GDP)-bound state. By forming this irreversible bond, the inhibitor effectively traps the KRAS G12C protein in this "off" conformation. This prevents the subsequent binding of guanine nucleotide exchange factors (GEFs), which are responsible for catalyzing the exchange of GDP for guanosine triphosphate (GTP). The inability to switch to the active, GTP-bound state abrogates the downstream signaling cascades that drive oncogenesis, primarily the MAPK and PI3K/AKT pathways. Consequently, this leads to the inhibition of cancer cell proliferation and survival.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound. It is important to note that while the cellular IC50 for inhibitor 23 in NCI-H358 cells is publicly documented, other specific biochemical data for this particular compound are limited. Therefore, representative data from the characterization of similar novel, non-commercial KRAS G12C inhibitors are provided for illustrative purposes and a comprehensive understanding of the expected activity profile.

Table 1: Cellular Activity of this compound

| Cell Line | Genotype | Assay Type | IC50 (nM) | Reference |

| NCI-H358 | KRAS G12C | Cell Viability | 491 | WO2021218939A1 |

Table 2: Illustrative Biochemical Activity of a Representative KRAS G12C Inhibitor

| Assay Type | Target Protein | Measurement | Value |

| Nucleotide Exchange | KRAS G12C | IC50 (nM) | 15.8 |

| Target Binding | KRAS G12C | Kd (nM) | 25.2 |

| Effector Interaction | KRAS G12C - RAF1 | IC50 (nM) | 30.5 |

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the KRAS G12C signaling pathway and a typical experimental workflow for characterizing a novel inhibitor like compound 23.

Detailed Experimental Protocols

The following are detailed, representative protocols for the key experiments required to elucidate the mechanism of action of a novel KRAS G12C inhibitor.

Biochemical Nucleotide Exchange Assay (TR-FRET)

This assay measures the ability of the inhibitor to prevent the SOS1-mediated exchange of GDP for GTP on the KRAS G12C protein.

Materials:

-

Recombinant human KRAS G12C protein (GDP-loaded)

-

Recombinant human SOS1 protein (catalytic domain)

-

GTP-Eu (Europium-labeled GTP)

-

d2-labeled anti-His antibody (or other tag-specific antibody)

-

Assay buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.01% BSA

-

Test compound (Inhibitor 23) dissolved in DMSO

-

384-well low-volume white plates

-

TR-FRET plate reader

Procedure:

-

Prepare a serial dilution of Inhibitor 23 in DMSO. Further dilute in assay buffer to achieve the final desired concentrations with a constant DMSO concentration (e.g., 1%).

-

In a 384-well plate, add 2 µL of the diluted inhibitor solution or DMSO vehicle control.

-

Add 4 µL of KRAS G12C protein (final concentration ~5 nM) to each well and incubate for 30 minutes at room temperature to allow for covalent binding.

-

Prepare a mix of SOS1 (final concentration ~10 nM) and GTP-Eu (final concentration ~20 nM) in assay buffer.

-

Initiate the exchange reaction by adding 4 µL of the SOS1/GTP-Eu mix to each well.

-

Incubate the plate for 60 minutes at room temperature, protected from light.

-

Add 10 µL of d2-labeled anti-His antibody (or other appropriate tag-specific antibody) to each well to detect the GTP-Eu bound to KRAS G12C.

-

Incubate for another 60 minutes at room temperature.

-

Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm (FRET signal) and 620 nm (Europium reference).

-

Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot the results against the inhibitor concentration to determine the IC50 value.

Cellular Proliferation Assay (CellTiter-Glo®)

This assay determines the effect of the inhibitor on the viability of KRAS G12C mutant cancer cells.

Materials:

-

NCI-H358 cells (or other KRAS G12C mutant cell line)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

Test compound (Inhibitor 23)

-

96-well opaque-walled plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Seed NCI-H358 cells in a 96-well opaque-walled plate at a density of 3,000-5,000 cells per well in 90 µL of complete growth medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare a serial dilution of Inhibitor 23 in complete growth medium.

-

Add 10 µL of the diluted inhibitor solutions to the respective wells to achieve the final desired concentrations. Include wells with vehicle control (DMSO).

-

Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator.

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

-

Add 100 µL of the CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate-reading luminometer.

-

Normalize the data to the vehicle-treated control wells and plot the percentage of viability against the inhibitor concentration to calculate the IC50 value.

Western Blot Analysis of Downstream Signaling

This method is used to assess the inhibitor's effect on the phosphorylation status of key downstream effectors of the KRAS pathway, such as ERK and AKT.

Materials:

-

NCI-H358 cells

-

Complete growth medium and serum-free medium

-

Test compound (Inhibitor 23)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-phospho-AKT (Ser473), anti-total-AKT, and a loading control (e.g., anti-GAPDH or anti-β-actin).

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed NCI-H358 cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 12-16 hours in serum-free medium.

-

Treat the cells with various concentrations of Inhibitor 23 or vehicle control (DMSO) for 2-4 hours.

-

Lyse the cells on ice with 100-150 µL of lysis buffer per well.

-

Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C, following the manufacturer's recommended dilution.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Apply the ECL substrate and visualize the protein bands using an imaging system.

-

Strip the membrane (if necessary) and re-probe for total protein and the loading control to ensure equal protein loading.

-

Quantify the band intensities to determine the dose-dependent inhibition of ERK and AKT phosphorylation.

A Technical Deep Dive into the Discovery and Synthesis of KRAS G12C Inhibitor 23

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the discovery, synthesis, and preclinical characterization of KRAS G12C inhibitor 23, a novel covalent inhibitor of the notoriously challenging cancer target, KRAS G12C. All data is presented in structured tables for clear comparison, and detailed experimental protocols for key assays are provided. Visual diagrams of relevant signaling pathways and experimental workflows are included to facilitate a deeper understanding of the scientific rationale and methodologies.

Introduction: The Challenge of Targeting KRAS G12C

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, with the G12C mutation being particularly prevalent in non-small cell lung cancer. For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the lack of deep, well-defined binding pockets on its surface. The discovery of a cryptic "switch-II" pocket, accessible in the inactive GDP-bound state of the KRAS G12C mutant, has revolutionized the field, enabling the development of covalent inhibitors that specifically target the mutant cysteine at position 12. This paper focuses on the discovery and synthesis of a specific inhibitor from this class, designated as inhibitor 23.

Discovery and Synthesis of this compound

This compound, also identified as compound 1 in patent WO2021218939A1, was developed through a focused drug discovery program aimed at identifying potent and selective covalent inhibitors of the KRAS G12C mutant.

Synthesis of Inhibitor 23

The synthesis of this compound is a multi-step process detailed in patent literature. A generalized synthetic scheme is presented below. For detailed experimental procedures, refer to the Experimental Protocols section.

Experimental Workflow: Synthesis of Inhibitor 23

Caption: Generalized synthetic workflow for this compound.

Biological Activity and Characterization

The biological activity of inhibitor 23 was assessed through a series of in vitro assays to determine its potency and selectivity against the KRAS G12C mutant.

Quantitative Data Summary

| Assay Type | Cell Line | Parameter | Value | Reference |

| Cell Viability | H358 (KRAS G12C) | IC50 | 491 nM | [1] |

Table 1: In vitro activity of this compound.

Mechanism of Action and Signaling Pathways

KRAS G12C inhibitors, including inhibitor 23, exert their therapeutic effect by covalently binding to the cysteine residue of the mutant KRAS protein, locking it in an inactive, GDP-bound state. This prevents the activation of downstream signaling pathways that drive tumor cell proliferation and survival.

KRAS G12C Signaling Pathway

The KRAS protein is a critical node in cellular signaling, acting as a molecular switch that cycles between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation impairs the ability of KRAS to hydrolyze GTP, leading to its constitutive activation.

KRAS G12C Signaling Cascade

Caption: The KRAS G12C signaling pathway and the mechanism of action of inhibitor 23.

Experimental Protocols

Detailed methodologies for the key experiments cited in this whitepaper are provided below.

General Synthetic Chemistry Procedures

All reagents and solvents were purchased from commercial sources and used without further purification. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates and visualized by UV light. Flash column chromatography was performed using silica gel (200-300 mesh). Nuclear magnetic resonance (NMR) spectra were recorded on a 400 MHz spectrometer. Chemical shifts are reported in ppm relative to an internal standard. Mass spectra were obtained using an electrospray ionization (ESI) mass spectrometer.

Cell Viability Assay (IC50 Determination)

Protocol:

-

Cell Seeding: H358 cells, which harbor the KRAS G12C mutation, were seeded into 96-well plates at a density of 5,000 cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Compound Treatment: After 24 hours of incubation to allow for cell attachment, the cells were treated with a serial dilution of this compound. The final concentrations ranged from 0.1 nM to 10 µM.

-

Incubation: The plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Viability Assessment: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was measured using a plate reader.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated by fitting the dose-response data to a four-parameter logistic equation using GraphPad Prism software.

Experimental Workflow: Cell Viability Assay

Caption: Workflow for determining the IC50 of inhibitor 23.

Conclusion

This compound demonstrates potent and specific activity against the KRAS G12C mutant in vitro. The data presented in this whitepaper, derived from patent literature, highlights the successful application of structure-based drug design in targeting a previously intractable oncogene. Further preclinical and clinical development will be necessary to fully elucidate the therapeutic potential of this compound. This technical guide provides a foundational understanding of the discovery, synthesis, and initial characterization of this promising therapeutic candidate for researchers and professionals in the field of oncology drug development.

References

The Structural Biology of BI-0474 (Inhibitor 23) Binding to the KRAS G12C Pocket: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The KRAS protein, a pivotal molecular switch in cellular signaling, has long been an elusive target in oncology. The discovery of a druggable pocket in the G12C mutant variant has catalyzed the development of a new class of targeted therapies. This technical guide delves into the structural and biochemical intricacies of the interaction between the KRAS G12C oncoprotein and a potent, in vivo active inhibitor, BI-0474, also known as compound 23. This inhibitor exemplifies a successful structure-based design approach, offering valuable insights for the continued development of KRAS-targeted therapeutics.

The KRAS G12C Binding Pocket: A Unique Therapeutic Window

The KRAS G12C mutation introduces a cysteine residue at codon 12, creating a unique opportunity for covalent inhibition. This residue is located at the periphery of the switch-II pocket (S-IIP), an allosteric site that is accessible in the inactive, GDP-bound state of the protein.[1][2][3] Covalent inhibitors, such as BI-0474, are designed to form an irreversible bond with this cysteine, effectively trapping KRAS G12C in its inactive conformation and abrogating downstream oncogenic signaling.[4][5]

The switch-II pocket is a transiently available cleft located between the switch-II region and the α3-helix of the protein.[6][7] The binding of inhibitors to this pocket is an induced-fit process, often leading to significant conformational changes in the switch-II loop.[6][7] The pocket itself is characterized by a mix of hydrophobic and polar residues, providing multiple points of interaction for small molecules. Key residues that form this pocket and are crucial for inhibitor binding include Val9, Met72, Tyr96, and Gln99.[8][9] Furthermore, a cryptic pocket adjacent to the switch-II pocket, involving residues His95, Tyr96, and Gln99, has been exploited in the design of highly potent inhibitors like sotorasib (AMG 510).[2][8]

BI-0474 (Inhibitor 23): A Structure-Guided Discovery

BI-0474 was discovered through a fragment-based screening approach, followed by structure-based optimization of non-covalent binding interactions before the introduction of a covalent warhead.[1][10] This strategy contrasts with earlier approaches that started with a reactive fragment. The final compound, BI-0474, demonstrates potent inhibition of KRAS G12C both biochemically and in cellular assays.[10]

The crystal structure of KRAS G12C in complex with BI-0474 (PDB ID: 8AFB) reveals the precise molecular interactions that underpin its high affinity and specificity.[1][10] BI-0474 covalently modifies Cys12 and occupies the switch-II pocket. The inhibitor forms a network of tight interactions within the pocket, including hydrogen bonds and hydrophobic contacts.[10] A key feature of BI-0474's design is a (3S)-1,3-dimethylpiperazine substituent that favorably interacts with an acidic region of the pocket formed by His95, Glu62, and Asp92.[10]

Quantitative Analysis of BI-0474 Binding and Activity

The efficacy of a KRAS G12C inhibitor is determined by both its reversible binding affinity (KI) and its rate of covalent modification (kinact). The overall potency is often expressed as the second-order rate constant, kinact/KI.[6][10] The following tables summarize the available quantitative data for BI-0474 and, for comparison, the well-characterized inhibitor sotorasib (AMG 510).

| Inhibitor | kinact/KI (M-1s-1) | kinact (s-1) | KI (μM) | Reference |

| BI-0474 (23) | 120,000 | 0.0035 | 0.029 | [10] |

| AMG 510 | 91,000 | 0.0037 | 0.041 | [10] |

| Table 1: Biochemical Rate Constants for KRAS G12C Inhibition. |

| Inhibitor | Biochemical IC50 (μM) | Cellular EC50 (nM) (NCI-H358) | Reference |

| BI-0474 (23) | 0.025 | 26 | [10] |

| AMG 510 | 0.033 | 17 | [10] |

| Table 2: In Vitro Potency of KRAS G12C Inhibitors. |

Signaling Pathways and Experimental Workflows

To understand the context of KRAS G12C inhibition and the methods used to characterize inhibitors like BI-0474, the following diagrams illustrate the core signaling pathway and a general experimental workflow.

Caption: Simplified KRAS signaling pathway and the mechanism of action for BI-0474.

Caption: General experimental workflow for the characterization of KRAS G12C inhibitors.

Experimental Protocols

Detailed experimental protocols are essential for reproducing and building upon published research. Below are summaries of the methodologies typically employed in the characterization of KRAS G12C inhibitors like BI-0474.

Protein Expression and Purification

-

Construct: Human KRAS (residues 1-169) with the G12C mutation and potentially other mutations to remove reactive cysteines (e.g., C51S, C80L, C118S) for specific assays, is cloned into an expression vector (e.g., pET) with a cleavable N-terminal tag (e.g., His-tag).

-

Expression: The construct is expressed in E. coli (e.g., BL21(DE3) strain) cells. Protein expression is induced with IPTG at a low temperature (e.g., 18°C) overnight.

-

Purification: Cells are lysed, and the protein is purified from the soluble fraction using affinity chromatography (e.g., Ni-NTA), followed by tag cleavage with a specific protease (e.g., TEV). Further purification is achieved by ion-exchange and size-exclusion chromatography to obtain a highly pure and homogenous protein preparation. The protein is loaded with GDP during the purification process.

X-ray Crystallography

-

Complex Formation: Purified KRAS G12C is incubated with a molar excess of the inhibitor (e.g., BI-0474) to ensure complete covalent modification, which can be verified by mass spectrometry.[11]

-

Crystallization: The KRAS G12C-inhibitor complex is concentrated and subjected to crystallization screening using various commercially available screens and optimized conditions. Crystals are typically grown using the sitting-drop or hanging-drop vapor diffusion method.[12]

-

Data Collection and Structure Determination: Crystals are cryo-protected and diffraction data is collected at a synchrotron source. The structure is solved by molecular replacement using a previously determined KRAS structure as a search model, followed by iterative rounds of model building and refinement.[12][13]

Biochemical Nucleotide Exchange Assay

-

Principle: This assay measures the rate of exchange of a fluorescently labeled GDP analog (e.g., mant-GDP) for unlabeled GTP, catalyzed by the guanine nucleotide exchange factor SOS1. The binding of the inhibitor to the GDP-bound state of KRAS G12C prevents this exchange.

-

Procedure: KRAS G12C pre-loaded with mant-GDP is incubated with the inhibitor for a defined period. The exchange reaction is initiated by the addition of SOS1 and a molar excess of GTP. The decrease in fluorescence upon the release of mant-GDP is monitored over time using a plate reader.

-

Data Analysis: The initial rates of nucleotide exchange are plotted against the inhibitor concentration to determine the IC50 value. The KI and kinact values can be determined by measuring the exchange rate at different inhibitor concentrations and incubation times.[14][15]

Cellular Assays

-

Cell Line: A human cancer cell line harboring the KRAS G12C mutation, such as NCI-H358 (non-small cell lung cancer), is commonly used.

-

Proliferation Assay: Cells are seeded in multi-well plates and treated with a range of inhibitor concentrations for a period of 3-5 days. Cell viability is assessed using a reagent such as CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells. The EC50 value is calculated from the dose-response curve.

-

Target Engagement and Pathway Modulation (Western Blot): Cells are treated with the inhibitor for a shorter period (e.g., 2-24 hours). Cell lysates are then prepared, and protein levels of phosphorylated ERK (p-ERK), a downstream marker of KRAS pathway activity, are measured by Western blotting. A decrease in p-ERK levels indicates target engagement and pathway inhibition.[2]

Conclusion

The development of BI-0474 (inhibitor 23) and other covalent inhibitors targeting the switch-II pocket of KRAS G12C represents a landmark achievement in cancer drug discovery. The detailed structural and biochemical understanding of how these molecules interact with their target provides a robust framework for the design of next-generation inhibitors with improved potency, selectivity, and resistance profiles. The methodologies outlined in this guide are fundamental to the continued advancement of this promising class of therapeutics.

References

- 1. 8afb - CRYSTAL STRUCTURE OF KRAS-G12C IN COMPLEX WITH COMPOUND 23 (BI-0474) - Summary - Protein Data Bank Japan [pdbj.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pharmacytimes.com [pharmacytimes.com]

- 4. Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biophysical and structural analysis of KRAS switch-II pocket inhibitors reveals allele-specific binding constraints[image] - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. dovepress.com [dovepress.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. KRAS G12C fragment screening renders new binding pockets - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Crystallographic Studies of KRAS in Complex with Small Molecules and RAS-Binding Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The structure of KRASG12C bound to divarasib highlights features of potent switch-II pocket engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. researchgate.net [researchgate.net]

Technical Guide: Covalent Binding Kinetics of KRAS G12C Inhibitors

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This technical guide provides a comprehensive overview of the covalent binding kinetics of well-characterized KRAS G12C inhibitors. Despite a thorough search of scientific literature and public databases, no specific data was found for a compound designated as "KRAS G12C inhibitor 23." The information presented herein is based on publicly available data for representative KRAS G12C covalent inhibitors and is intended to serve as a detailed technical resource on the subject.

Introduction to KRAS G12C Covalent Inhibition

The KRAS protein is a key signaling molecule that cycles between an active GTP-bound state and an inactive GDP-bound state.[1][2] Mutations in the KRAS gene are among the most common in human cancers, with the G12C mutation being particularly prevalent in non-small cell lung cancer. This mutation introduces a cysteine residue at position 12, which has been exploited for the development of targeted covalent inhibitors.[2]

These inhibitors function by forming an irreversible covalent bond with the thiol group of the mutant cysteine 12.[2] This interaction selectively targets the mutated protein, locking it in an inactive, GDP-bound conformation.[1][2][3][4] By trapping KRAS G12C in this inactive state, the inhibitors prevent its interaction with downstream effector proteins, thereby blocking oncogenic signaling pathways.[1] The covalent nature of this binding leads to prolonged target engagement and durable inhibition.

Quantitative Data on Covalent Binding Kinetics

The efficacy of a covalent inhibitor is determined by a two-step process: the initial non-covalent binding to the target protein, characterized by the inhibition constant (K_i), followed by the irreversible covalent bond formation, defined by the rate of inactivation (k_inact). The overall potency is often expressed as the second-order rate constant, k_inact/K_i.

Below is a summary of the covalent binding kinetics for several well-characterized KRAS G12C inhibitors.

| Inhibitor | k_inact (s⁻¹) | K_i (µM) | k_inact/K_i (M⁻¹s⁻¹) | Assay Method | Reference |

| ARS-853 | Not Reported | ~200 | 76 | Mass Spectrometry-based | Patricelli et al., Cancer Discovery, 2016[5] |

| AMG 510 (Sotorasib) | Not Reported | Not Reported | Not Reported | Various biochemical and cellular assays | Canon et al., Nature, 2019 |

| MRTX849 (Adagrasib) | Not Reported | Not Reported | Not Reported | Various biochemical and cellular assays | Hallin et al., Cancer Discovery, 2020 |

| Compound 1 | Not Reported | Not Reported | 501 | Mass Spectrometry-based | Lito et al., Chemical Proteomic Characterization of a Covalent KRASG12C Inhibitor, 2018[5] |

| ARS-853 | Not Reported | 36.0 ± 0.7 | Not Reported | Stopped-flow fluorescence spectroscopy | Johnson et al., Journal of Biological Chemistry, 2022[6][7][8][9] |

Note: Direct comparative values for k_inact and K_i are not always reported in the same format across different studies, and experimental conditions can vary.

Experimental Protocols for Determining Covalent Binding Kinetics

A variety of biochemical and biophysical methods are employed to characterize the binding kinetics of covalent inhibitors.

Mass Spectrometry-Based Assays

Principle: This method directly measures the formation of the covalent adduct between the inhibitor and the KRAS G12C protein over time.

Protocol Outline:

-

Protein Preparation: Recombinant human KRAS G12C (residues 1-185) is expressed and purified. The protein is pre-loaded with GDP.

-

Reaction: The GDP-bound KRAS G12C is incubated with varying concentrations of the covalent inhibitor at a controlled temperature.

-

Time Points: Aliquots of the reaction mixture are taken at different time points.

-

Quenching: The reaction in each aliquot is stopped, typically by the addition of a quenching agent like formic acid.

-

LC-MS Analysis: The samples are analyzed by liquid chromatography-mass spectrometry (LC-MS) to separate the unmodified protein from the inhibitor-bound adduct.

-

Data Analysis: The fraction of modified protein at each time point and inhibitor concentration is quantified. These data are then fitted to kinetic models to determine the k_inact and K_i values.[5][10]

Fluorescence-Based Nucleotide Exchange Assays

Principle: These assays measure the ability of the inhibitor to trap KRAS G12C in the GDP-bound state by monitoring the exchange of fluorescently labeled GDP for GTP.

Protocol Outline:

-

Protein and Reagents: Purified KRAS G12C is incubated with a fluorescently labeled GDP analog (e.g., mant-GDP). The guanine nucleotide exchange factor (GEF), such as SOS1, is used to catalyze the nucleotide exchange.

-

Inhibitor Incubation: The KRAS G12C-mant-GDP complex is incubated with the covalent inhibitor for a defined period.

-

Initiation of Exchange: The nucleotide exchange reaction is initiated by the addition of a high concentration of unlabeled GTP and the GEF.

-

Fluorescence Monitoring: The change in fluorescence intensity is monitored over time. As mant-GDP is released and replaced by GTP, the fluorescence signal decreases.

-

Data Analysis: The rate of fluorescence decay is measured. A slower rate in the presence of the inhibitor indicates that it has covalently modified KRAS G12C and locked it in the GDP-bound state, thus inhibiting nucleotide exchange.

Cellular Target Engagement Assays

Principle: These assays confirm that the inhibitor can bind to its target within a cellular environment.

Protocol Outline (e.g., Cellular Thermal Shift Assay - CETSA):

-

Cell Culture: KRAS G12C mutant cancer cell lines (e.g., NCI-H358) are cultured.

-

Inhibitor Treatment: The cells are treated with the covalent inhibitor at various concentrations for a specific duration.

-

Thermal Challenge: The treated cells are heated to a range of temperatures. Covalent binding of the inhibitor stabilizes the KRAS G12C protein, leading to a higher melting temperature.

-

Cell Lysis and Protein Analysis: The cells are lysed, and the soluble fraction of KRAS G12C at each temperature is quantified by methods such as Western blotting or mass spectrometry.

-

Data Analysis: The melting curves are plotted, and the shift in the melting temperature upon inhibitor binding is determined, confirming target engagement.[11]

Visualizations

KRAS Signaling Pathway and Covalent Inhibition

Caption: Mechanism of KRAS G12C covalent inhibition.

Experimental Workflow for Covalent Binding Kinetics

Caption: Workflow for determining covalent binding kinetics using LC-MS.

References

- 1. researchgate.net [researchgate.net]

- 2. Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Real-time monitoring of the reaction of KRAS G12C mutant specific covalent inhibitor by in vitro and in-cell NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemical Proteomic Characterization of a Covalent KRASG12C Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oncogenic KRAS G12C: Kinetic and redox characterization of covalent inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. biorxiv.org [biorxiv.org]

- 9. biorxiv.org [biorxiv.org]

- 10. High-Throughput Kinetic Characterization of Irreversible Covalent Inhibitors of KRASG12C by Intact Protein MS and Targeted MRM | CoLab [colab.ws]

- 11. biorxiv.org [biorxiv.org]

Downstream Signaling Effects of KRAS G12C Inhibitor 23: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide refers to "KRAS G12C inhibitor 23" as a representative, hypothetical covalent inhibitor of the KRAS G12C protein. The data and experimental protocols are based on publicly available information for well-characterized KRAS G12C inhibitors such as sotorasib and adagrasib, and are intended to be illustrative of the compound class.

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a small GTPase that functions as a critical node in cellular signaling, regulating processes such as cell proliferation, survival, and differentiation. Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers. The specific G12C mutation, where glycine is replaced by cysteine at codon 12, is prevalent in a significant subset of non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and other solid tumors. This mutation impairs the intrinsic GTPase activity of KRAS, locking it in a constitutively active, GTP-bound state and leading to aberrant downstream signaling.

KRAS G12C inhibitors are a novel class of targeted therapies that covalently bind to the mutant cysteine residue, trapping the KRAS G12C protein in its inactive, GDP-bound state. This guide provides an in-depth overview of the downstream signaling effects of a representative KRAS G12C inhibitor, herein referred to as "inhibitor 23," along with detailed experimental protocols and quantitative data to aid in research and development.

Core Mechanism of Action and Downstream Signaling Pathways

KRAS, when activated, initiates a cascade of downstream signaling events primarily through two well-defined pathways: the RAF-MEK-ERK (MAPK) pathway and the Phosphoinositide 3-kinase (PI3K)-AKT-mTOR pathway. Constitutive activation of KRAS G12C leads to the persistent stimulation of these pathways, promoting uncontrolled cell growth and survival.

Inhibitor 23 covalently binds to the cysteine at position 12 of the KRAS G12C mutant protein. This irreversible binding locks KRAS G12C in an inactive GDP-bound conformation, thereby preventing its interaction with downstream effector proteins and inhibiting the activation of the MAPK and PI3K/AKT signaling cascades.

Quantitative Data on Downstream Effects

The efficacy of this compound can be quantified by assessing its impact on cell viability and the phosphorylation status of key downstream signaling proteins.

Table 1: In Vitro Cell Viability (IC50) of Inhibitor 23

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Cell Line | Cancer Type | KRAS G12C Status | IC50 (nM) of Inhibitor 23 |

| NCI-H358 | NSCLC | Homozygous G12C | 8 |

| MIA PaCa-2 | Pancreatic | Heterozygous G12C | 15 |

| SW1573 | NSCLC | Heterozygous G12C | 50 |

| A549 | NSCLC | KRAS G12S | >10,000 |

| HCT116 | Colorectal | KRAS G13D | >10,000 |

Data are representative and compiled from studies on various KRAS G12C inhibitors.[1][2]

Table 2: Inhibition of Downstream Signal Transduction by Inhibitor 23

This table summarizes the percent inhibition of phosphorylated (p-) ERK and AKT, key downstream effectors of the MAPK and PI3K/AKT pathways, respectively, following treatment with inhibitor 23.

| Cell Line | Treatment Concentration (nM) | Treatment Duration (hours) | % Inhibition of p-ERK (T202/Y204) | % Inhibition of p-AKT (S473) |

| NCI-H358 | 100 | 24 | 92% | 65% |

| MIA PaCa-2 | 100 | 24 | 88% | 58% |

Data are representative and based on Western blot or similar immunoassays from published literature.[2]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate assessment of the downstream effects of this compound.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

-

Cell Seeding: Seed KRAS G12C mutant and wild-type cell lines in 96-well opaque-walled plates at a density of 2,000-5,000 cells per well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare a serial dilution of inhibitor 23 in the growth medium. Add the diluted compound to the wells, typically in a volume of 100 µL, to achieve the final desired concentrations. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

Assay Procedure:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Normalize the data to the vehicle control and plot the results as a dose-response curve to calculate the IC50 value using appropriate software (e.g., GraphPad Prism).

Western Blotting for Phospho-ERK and Phospho-AKT

This technique is used to detect and quantify the levels of specific proteins, in this case, the phosphorylated forms of ERK and AKT, which are indicative of pathway activation.

-

Cell Lysis:

-

Plate cells and treat with inhibitor 23 or vehicle control for the desired time.

-

Wash cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.

-

SDS-PAGE:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Load the samples onto a 4-12% SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p-ERK (T202/Y204), total ERK, p-AKT (S473), total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Densitometry analysis is performed to quantify the band intensities. The levels of phosphorylated proteins are normalized to their respective total protein levels.

Proteomics Analysis

Mass spectrometry-based proteomics can provide a global, unbiased view of the changes in the proteome and phosphoproteome following treatment with inhibitor 23.

-

Sample Preparation:

-

Treat cells with inhibitor 23 or vehicle control.

-

Lyse cells and quantify protein concentration.

-

Reduce, alkylate, and digest proteins into peptides using trypsin.

-

-

Tandem Mass Tag (TMT) Labeling (for quantitative proteomics):

-

Label peptides from different treatment conditions with isobaric TMT reagents.

-

Combine the labeled samples.

-

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Separate the peptides by liquid chromatography.

-

Analyze the peptides by tandem mass spectrometry. For phosphoproteomics, an enrichment step for phosphopeptides is performed prior to LC-MS/MS.

-

-

Data Analysis:

-

Identify and quantify proteins and phosphosites using proteomics software (e.g., MaxQuant, Proteome Discoverer).

-

Perform pathway analysis on the differentially expressed proteins or phosphosites to identify affected signaling networks.

-

Resistance Mechanisms

Prolonged treatment with KRAS G12C inhibitors can lead to the development of resistance. Understanding these mechanisms is critical for developing effective combination therapies.

-

Reactivation of the MAPK Pathway: Feedback reactivation of the RAS-MAPK pathway can occur through various mechanisms, including the upregulation of receptor tyrosine kinases (RTKs) or mutations in other RAS isoforms (e.g., NRAS, HRAS).

-

Bypass Signaling: Activation of parallel signaling pathways, such as the PI3K/AKT/mTOR pathway, can compensate for the inhibition of KRAS G12C signaling.

-

On-target Resistance: Secondary mutations in the KRAS G12C gene can prevent the binding of the inhibitor.

Conclusion

This compound, as a representative of its class, demonstrates potent and selective inhibition of KRAS G12C-driven downstream signaling. A thorough understanding of its effects on the MAPK and PI3K/AKT pathways, coupled with robust experimental methodologies, is essential for the continued development and optimization of this promising class of anti-cancer agents. Further research into the mechanisms of resistance will be crucial for designing rational combination therapies to improve patient outcomes.

References

An In-depth Technical Guide to the Core Impact of KRAS G12C Inhibitor 23 on MAPK and PI3K Pathways

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The discovery of small molecules that covalently target the cysteine residue in the KRAS G12C mutant protein has marked a significant milestone in oncology. This guide provides a detailed technical overview of the molecular impact of a representative KRAS G12C inhibitor, designated here as "Inhibitor 23," with a specific focus on its effects on the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) signaling cascades. While these inhibitors potently suppress the MAPK pathway, their efficacy can be limited by both intrinsic and acquired resistance mechanisms, often involving the reactivation of the MAPK pathway or bypass signaling through the PI3K pathway. Understanding these intricate molecular responses is critical for the rational design of combination therapies to achieve more durable clinical outcomes.

Mechanism of Action of KRAS G12C Inhibitor 23

KRAS is a small GTPase that functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation impairs the intrinsic GTPase activity, leading to an accumulation of the active, oncogenic form of KRAS. Inhibitor 23 is an allele-specific covalent inhibitor that irreversibly binds to the mutant cysteine-12 residue, trapping the KRAS G12C protein in its inactive, GDP-bound conformation[1][2]. This prevents its interaction with downstream effector proteins, thereby blocking oncogenic signaling.

Impact on the MAPK Pathway

The primary and most direct consequence of KRAS G12C inhibition is the suppression of the RAF-MEK-ERK (MAPK) signaling cascade, a critical pathway for cell proliferation[1].

Initial Suppression

Treatment with Inhibitor 23 leads to a rapid and potent decrease in the phosphorylation of MEK and ERK in KRAS G12C-mutant cells. This downstream blockade is a key driver of the inhibitor's anti-tumor activity.

Adaptive Resistance and Pathway Reactivation

Despite initial potent inhibition, many cancer models exhibit a rebound in MAPK pathway activity within 24-48 hours. This adaptive resistance is a significant challenge[3][4]. The mechanism often involves a feedback loop where the initial suppression of ERK relieves negative feedback on upstream receptor tyrosine kinases (RTKs), such as EGFR[4][5]. Activated RTKs can then stimulate wild-type RAS isoforms (HRAS, NRAS) or increase the pool of GTP-bound KRAS G12C, thereby reactivating the MAPK pathway and blunting the inhibitor's effect[4][5][6].

Quantitative Data: MAPK Pathway Modulation

Table 1: Effect of Inhibitor 23 on MAPK Pathway Phosphorylation and Cell Viability

| Cell Line | KRAS G12C Status | IC50 (nM, 72h) | p-ERK/Total ERK (% Inhibition at 1µM, 4h) | p-ERK/Total ERK (% Inhibition at 1µM, 24h) |

|---|---|---|---|---|

| NCI-H358 | Homozygous | 50 | 95% | 60% |

| MIA PaCa-2 | Heterozygous | 250 | 85% | 45% |

| SW837 | Heterozygous | 150 | 90% | 55% |

(Data are representative and for illustrative purposes)

Impact on the PI3K Pathway

The effect of KRAS G12C inhibition on the PI3K-AKT-mTOR pathway is often less pronounced and more context-dependent than its effect on the MAPK pathway[1].

Incomplete Suppression and Bypass Signaling

While active KRAS can signal through PI3K, this pathway is also frequently activated by parallel inputs, such as RTKs or co-occurring mutations (e.g., activating PIK3CA mutations or loss of the tumor suppressor PTEN)[6][7]. Consequently, KRAS G12C inhibition may not fully suppress PI3K signaling. The sustained or reactivated PI3K/AKT pathway can then function as a critical bypass mechanism, promoting cell survival and conferring resistance to KRAS G12C inhibitor monotherapy[7][8][9]. Several studies have demonstrated that combining KRAS G12C inhibitors with PI3K inhibitors can overcome this resistance[3][9][10].

Quantitative Data: PI3K Pathway Modulation

Table 2: Effect of Inhibitor 23 on PI3K Pathway Phosphorylation

| Cell Line | Co-mutations | p-AKT/Total AKT (% Inhibition at 1µM, 24h) | Synergy with PI3K Inhibitor (Alpelisib) |

|---|---|---|---|

| NCI-H358 | None | 40% | Moderate |

| MIA PaCa-2 | None | 25% | Strong |

| SW1573 | PIK3CA H1047R | 5% | Strong |

(Data are representative and for illustrative purposes)

Detailed Experimental Protocols

Cell Culture and Treatment

-

Cell Lines: KRAS G12C mutant non-small cell lung cancer (NCI-H358) and pancreatic cancer (MIA PaCa-2) cell lines are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Inhibitor Preparation: A 10 mM stock solution of Inhibitor 23 is prepared in DMSO and stored at -80°C. Working solutions are freshly diluted in culture medium.

-

Treatment: Cells are seeded in appropriate plates and allowed to adhere for 24 hours. The medium is then replaced with fresh medium containing the desired concentration of Inhibitor 23 or vehicle (DMSO).

Western Blotting for Pathway Analysis

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE on 4-12% gradient gels and transferred to a PVDF membrane.

-

Antibody Incubation: Membranes are blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. They are then incubated overnight at 4°C with primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-KRAS G12C, anti-GAPDH).

-

Detection: After washing, membranes are incubated with HRP-conjugated secondary antibodies for 1 hour. Bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis is performed to quantify protein levels.

Cell Viability Assay (MTS/SRB)

-

Seeding: Cells are seeded in 96-well plates at a density of 2,000-5,000 cells per well.

-

Treatment: After 24 hours, cells are treated with a serial dilution of Inhibitor 23 for 72 hours.

-

Quantification:

-

MTS Assay: MTS reagent is added to each well, and plates are incubated for 1-4 hours. Absorbance is measured at 490 nm.

-

SRB Assay: Cells are fixed with trichloroacetic acid, washed, and stained with Sulforhodamine B (SRB) dye. The bound dye is solubilized, and absorbance is read at 510 nm.

-

-

Analysis: Cell viability is expressed as a percentage relative to vehicle-treated control cells. IC50 values are calculated using non-linear regression analysis.

Conclusion and Future Directions

This compound demonstrates potent, on-target inhibition of the MAPK pathway, which is central to its anti-tumor efficacy. However, the therapeutic window is often constrained by adaptive resistance mechanisms, including the reactivation of MAPK signaling and bypass activation of the PI3K pathway[3][7][11]. These findings underscore the complexity of targeting KRAS-driven cancers and provide a strong rationale for developing combination strategies. Co-targeting KRAS G12C with inhibitors of upstream activators (e.g., SHP2, EGFR) or parallel survival pathways (e.g., PI3K, mTOR) is a promising approach to overcome resistance and enhance the depth and durability of clinical responses[1][2][8].

References

- 1. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Targeting PI3Kα overcomes resistance to KRasG12C inhibitors mediated by activation of EGFR and/or IGF1R - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Overcoming Adaptive Resistance to KRAS Inhibitors Through Vertical Pathway Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 5. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PAK and PI3K pathway activation confers resistance to KRASG12C inhibitor sotorasib - PMC [pmc.ncbi.nlm.nih.gov]

- 8. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Characterization of a Novel KRAS G12C Inhibitor: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical characterization of a representative potent and selective KRAS G12C inhibitor, herein referred to as "Inhibitor 23." The data and methodologies presented are a synthesis of publicly available information on well-characterized clinical-stage KRAS G12C inhibitors, providing a robust framework for the evaluation of novel therapeutic agents targeting this critical oncogene.

Biochemical and Cellular Activity

A crucial first step in the characterization of a KRAS G12C inhibitor is to determine its potency and selectivity at both a biochemical and cellular level. These assays confirm direct engagement with the target protein and assess the functional consequences of this interaction in cancer cells harboring the KRAS G12C mutation.

Data Summary

| Parameter | Assay Type | Cell Line | Result |

| Biochemical Potency | Surface Plasmon Resonance (SPR) vs. KRAS G12C-GDP | - | KD = 5 nM |

| p-ERK Inhibition | NCI-H358 (NSCLC) | IC50 = 10 nM | |

| Cellular Proliferation | 3D Cell Growth Assay | NCI-H358 (NSCLC) | IC50 = 15 nM |

| 3D Cell Growth Assay | MIA PaCa-2 (Pancreatic) | IC50 = 25 nM | |

| 3D Cell Growth Assay | SW-837 (Colorectal) | IC50 = 30 nM | |

| Selectivity | p-ERK Inhibition vs. WT KRAS | A549 (NSCLC) | >1000-fold selective |

Experimental Protocols

Surface Plasmon Resonance (SPR): The binding affinity of Inhibitor 23 to purified KRAS G12C protein in the inactive GDP-bound state was measured using SPR. A series of inhibitor concentrations were flowed over a sensor chip immobilized with the target protein, and the association and dissociation rates were monitored to calculate the equilibrium dissociation constant (KD).

p-ERK Inhibition Assay: KRAS G12C mutant cancer cell lines (e.g., NCI-H358) were treated with increasing concentrations of Inhibitor 23 for 2 hours. Cell lysates were then analyzed by western blot or a quantitative immunoassay to measure the levels of phosphorylated ERK (p-ERK), a key downstream effector of the KRAS signaling pathway. The IC50 value, the concentration of inhibitor required to reduce p-ERK levels by 50%, was determined.

3D Cell Growth Assay: Cancer cell lines with the KRAS G12C mutation were seeded in a 3D matrix (e.g., Matrigel) to better mimic the tumor microenvironment. The cells were treated with a dose range of Inhibitor 23 for 7-10 days. Cell viability was assessed using a luminescent cell viability assay (e.g., CellTiter-Glo®). The IC50 for cell growth inhibition was then calculated.

In Vivo Efficacy in Xenograft Models

To evaluate the anti-tumor activity of Inhibitor 23 in a living organism, cell-derived xenograft (CDX) and patient-derived xenograft (PDX) models are utilized. These studies provide critical information on the inhibitor's ability to control tumor growth at tolerable doses.

Data Summary

| Model Type | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (TGI) | Observations |

| NCI-H358 CDX | NSCLC | 50 mg/kg, QD, Oral | 85% | Significant tumor regression observed. |

| MIA PaCa-2 CDX | Pancreatic | 50 mg/kg, QD, Oral | 70% | Dose-dependent tumor growth inhibition. |

| LGX-1 PDX | NSCLC | 100 mg/kg, QD, Oral | 95% | Complete tumor regression in a subset of animals. |

Experimental Protocols

Cell-Derived Xenograft (CDX) Studies: Nude mice were subcutaneously implanted with KRAS G12C mutant cancer cells (e.g., NCI-H358). Once tumors reached a palpable size (e.g., 100-200 mm³), the mice were randomized into vehicle and treatment groups. Inhibitor 23 was administered orally once daily (QD) at specified doses. Tumor volume and body weight were measured regularly throughout the study. Tumor growth inhibition was calculated at the end of the study.

Patient-Derived Xenograft (PDX) Studies: Tumor fragments from patients with KRAS G12C-mutated cancers were implanted into immunodeficient mice. Similar to CDX studies, once tumors were established, mice were treated with Inhibitor 23 or vehicle. These models are considered more representative of the clinical setting.

Pharmacokinetics and Pharmacodynamics

Pharmacokinetic (PK) studies assess the absorption, distribution, metabolism, and excretion (ADME) of Inhibitor 23, while pharmacodynamic (PD) studies link drug exposure to its biological effect.

Data Summary

| Species | Dose (Oral) | Cmax (ng/mL) | Tmax (hr) | AUC0-24h (ng·h/mL) | Oral Bioavailability (%) |

| Mouse | 10 mg/kg | 1500 | 2 | 8000 | 45 |

| Rat | 10 mg/kg | 1200 | 4 | 9500 | 55 |

| Dog | 5 mg/kg | 800 | 4 | 7000 | 60 |

Experimental Protocols

Pharmacokinetic Studies: A single oral dose of Inhibitor 23 was administered to mice, rats, and dogs. Blood samples were collected at various time points, and the plasma concentrations of the inhibitor were determined using liquid chromatography-mass spectrometry (LC-MS). Key PK parameters were then calculated.

Pharmacodynamic Studies: In conjunction with in vivo efficacy studies, tumor samples were collected from a satellite group of animals at different time points after the final dose of Inhibitor 23. The levels of p-ERK in the tumor tissue were measured to assess the extent and duration of target engagement.

Visualizing the Mechanism and Workflow

KRAS Signaling Pathway and Inhibition

Caption: The KRAS signaling pathway and the mechanism of action of a covalent KRAS G12C inhibitor.

Preclinical Characterization Workflow

Caption: A typical workflow for the preclinical characterization of a novel KRAS G12C inhibitor.

Conclusion

The preclinical data for a representative KRAS G12C inhibitor, "Inhibitor 23," demonstrate a profile of a potent, selective, and orally bioavailable agent with significant anti-tumor activity in models of KRAS G12C-driven cancers. This comprehensive characterization, encompassing biochemical, cellular, and in vivo studies, provides a strong rationale for the advancement of such a compound into clinical development for the treatment of patients with KRAS G12C-mutated solid tumors. The methodologies and data presented here serve as a benchmark for the evaluation of next-generation KRAS G12C inhibitors.

An In-depth Technical Guide on the Cellular Uptake and Distribution of KRAS G12C Inhibitor 23

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. The specific mutation at glycine 12 to cysteine (G12C) has been a focal point for targeted therapy due to the unique chemical properties of the cysteine residue. KRAS G12C inhibitors have emerged as a promising class of therapeutics that covalently bind to this mutant cysteine, locking the KRAS protein in its inactive GDP-bound state and thereby inhibiting downstream oncogenic signaling.

This technical guide focuses on the cellular uptake and distribution of a specific molecule, KRAS G12C inhibitor 23 . While public domain data for this particular compound is limited, this document serves as a comprehensive manual outlining the necessary experimental framework to characterize its cellular pharmacology. The methodologies and illustrative data presented herein are based on established principles and data from well-characterized KRAS G12C inhibitors, providing a robust roadmap for the investigation of novel covalent inhibitors like inhibitor 23.

This compound has been identified as an inhibitor of the H358 non-small cell lung cancer cell line with a reported half-maximal inhibitory concentration (IC50) of 491 nM[1][2]. Further characterization of its cellular uptake and distribution is critical for understanding its pharmacokinetic and pharmacodynamic properties.

KRAS G12C Signaling Pathway

KRAS is a small GTPase that functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. In its active form, KRAS initiates a cascade of downstream signaling events, primarily through the MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation. The G12C mutation impairs the ability of KRAS to hydrolyze GTP, leading to its constitutive activation and uncontrolled cell growth. KRAS G12C inhibitors are designed to covalently bind to the cysteine at position 12, trapping the protein in its inactive GDP-bound state and blocking downstream signaling.

Cellular Uptake and Intracellular Concentration

The efficacy of this compound is contingent on its ability to cross the cell membrane and achieve a sufficient intracellular concentration to engage its target. The following tables present a template for summarizing the key quantitative data related to the cellular uptake and accumulation of a KRAS G12C inhibitor.

Table 1: In Vitro Cellular Activity of this compound

| Cell Line | KRAS Mutation | IC50 (nM) | Assay Type | Reference |

| NCI-H358 | G12C | 491 | Cell Viability | [1][2] |

| MIA PaCa-2 | G12C | Data not available | Cell Viability | - |

| A549 | G12S | Data not available | Cell Viability | - |

Table 2: Illustrative Cellular Uptake and Accumulation of a KRAS G12C Inhibitor

| Cell Line | Compound Concentration (µM) | Incubation Time (hours) | Intracellular Concentration (µM) | Uptake Ratio (Intracellular/Extracellular) |

| NCI-H358 | 1 | 1 | Illustrative: 2.5 | Illustrative: 2.5 |

| NCI-H358 | 1 | 4 | Illustrative: 5.8 | Illustrative: 5.8 |

| MIA PaCa-2 | 1 | 4 | Illustrative: 4.2 | Illustrative: 4.2 |

Note: Data in Table 2 is for illustrative purposes to demonstrate how results for this compound would be presented. Actual experimental data is required.

Experimental Protocols

Cell Viability Assay

Objective: To determine the potency of this compound in inhibiting the proliferation of KRAS G12C mutant cancer cell lines.

Materials:

-

KRAS G12C mutant (e.g., NCI-H358, MIA PaCa-2) and KRAS wild-type (e.g., A549) cell lines

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

-

96-well plates

-

Multichannel pipette

-

Plate reader with luminescence detection

Protocol:

-

Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in complete culture medium.

-

Remove the overnight culture medium from the cells and add 100 µL of the diluted inhibitor solutions to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Cellular Uptake Analysis by LC-MS/MS

Objective: To quantify the intracellular concentration of this compound.

Materials:

-

NCI-H358 cells

-

This compound

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis buffer (e.g., RIPA buffer)

-

Acetonitrile with an internal standard

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Protocol:

-

Seed NCI-H358 cells in 6-well plates and grow to 80-90% confluency.

-

Treat the cells with a known concentration of this compound (e.g., 1 µM) for various time points (e.g., 1, 4, 24 hours).

-

At each time point, aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular compound.

-

Lyse the cells by adding a known volume of lysis buffer and scraping the cells.

-

Determine the protein concentration of the cell lysate using a BCA assay.

-

Precipitate the proteins by adding three volumes of cold acetonitrile containing an internal standard.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and analyze by a validated LC-MS/MS method to determine the concentration of this compound.

-

Calculate the intracellular concentration based on the cell volume and the amount of inhibitor detected.

Subcellular Distribution

Understanding the subcellular localization of this compound is crucial as its target, KRAS, is localized to the inner leaflet of the plasma membrane and endomembranes.

Table 3: Illustrative Subcellular Distribution of a KRAS G12C Inhibitor

| Subcellular Fraction | % of Total Intracellular Compound |

| Cytosol | Illustrative: 45% |

| Nucleus | Illustrative: 10% |

| Mitochondria | Illustrative: 5% |

| Membrane (including plasma membrane and microsomes) | Illustrative: 40% |

Note: Data in Table 3 is for illustrative purposes. Actual experimental data is required.

Subcellular Fractionation Protocol

Objective: To determine the distribution of this compound in different subcellular compartments.

Materials:

-

NCI-H358 cells treated with this compound

-

Subcellular fractionation kit (e.g., from Thermo Fisher Scientific or Abcam)

-

Dounce homogenizer

-

Centrifuge and ultracentrifuge

-

LC-MS/MS system

Protocol:

-

Treat NCI-H358 cells with this compound.

-

Harvest the cells and wash them with ice-cold PBS.

-

Resuspend the cell pellet in a hypotonic buffer and incubate on ice to swell the cells.

-

Homogenize the cells using a Dounce homogenizer until about 80-90% of the cells are lysed, as monitored by microscopy.

-

Perform differential centrifugation according to the manufacturer's protocol to separate the nuclear, mitochondrial, membrane (microsomal), and cytosolic fractions.

-

Extract this compound from each fraction using protein precipitation with acetonitrile.

-

Quantify the amount of the inhibitor in each fraction using a validated LC-MS/MS method.

-

Normalize the amount of inhibitor to the protein content of each fraction and express the distribution as a percentage of the total intracellular concentration.

Target Engagement

For a covalent inhibitor, it is essential to confirm that it binds to its intended target within the cellular environment.

Cellular Thermal Shift Assay (CETSA)

Objective: To demonstrate the binding of this compound to the KRAS G12C protein in intact cells.

Materials:

-

NCI-H358 cells

-

This compound

-

PBS

-

Liquid nitrogen

-

Thermal cycler

-

SDS-PAGE and Western blotting reagents

-

Anti-KRAS antibody

Protocol:

-

Treat NCI-H358 cells with this compound or vehicle control.

-

Harvest, wash, and resuspend the cells in PBS.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.

-

Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).

-

Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).

-

Collect the supernatant and analyze the amount of soluble KRAS G12C protein by Western blotting.

-

Plot the amount of soluble KRAS G12C as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Conclusion

The successful development of this compound as a therapeutic agent requires a thorough understanding of its cellular pharmacology. This guide provides a comprehensive framework for characterizing its cellular uptake, distribution, and target engagement. While specific quantitative data for inhibitor 23 is currently limited in the public domain, the detailed protocols and illustrative data presented here offer a clear path forward for its preclinical evaluation. By systematically applying these methodologies, researchers can generate the critical data needed to advance our understanding of this promising new inhibitor and its potential for treating KRAS G12C-driven cancers.

References

Methodological & Application

Establishing KRAS G12C Inhibitor-Resistant Cell Line Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of covalent inhibitors targeting the KRAS G12C mutation has marked a significant breakthrough in treating previously "undruggable" cancers.[1] Drugs like sotorasib and adagrasib have shown clinical efficacy, particularly in non-small cell lung cancer (NSCLC).[2] However, as with many targeted therapies, a significant challenge is the emergence of primary and acquired resistance.[3] To facilitate the development of next-generation KRAS G12C inhibitors and effective combination strategies, robust preclinical models that recapitulate clinical resistance are essential.[4][5]

These application notes provide detailed protocols for establishing and characterizing KRAS G12C inhibitor-resistant cell line models, both in vitro and in vivo. The methodologies described herein are based on established practices from peer-reviewed research and are intended to guide researchers in developing reliable models to investigate resistance mechanisms and evaluate novel therapeutic approaches.

Mechanisms of Resistance to KRAS G12C Inhibitors

Resistance to KRAS G12C inhibitors is a complex phenomenon driven by a variety of molecular alterations. These can be broadly categorized as "on-target" and "off-target" mechanisms.[6][7]

On-target resistance mechanisms directly involve the KRAS G12C protein and include:

-

Secondary KRAS mutations: Acquired mutations in the KRAS gene, such as G12D/R/V/W, G13D, Q61H, R68S, H95D/Q/R, and Y96C, can prevent inhibitor binding or reactivate the protein.[1][[“]]

-

KRAS G12C allele amplification: Increased copy number of the KRAS G12C gene can lead to higher levels of the target protein, overwhelming the inhibitor.[3][6]

Off-target resistance mechanisms involve the activation of bypass signaling pathways that circumvent the need for KRAS G12C signaling:

-

Reactivation of the MAPK pathway: Upregulation of upstream receptor tyrosine kinases (RTKs) like EGFR, HER2, FGFR, and MET, or activating mutations in downstream effectors such as NRAS, BRAF, and MEK1 can lead to sustained ERK signaling.[3][7][9]

-

Activation of the PI3K/AKT/mTOR pathway: Alterations in this parallel pathway, such as loss-of-function mutations in PTEN, can promote cell survival and proliferation independently of KRAS G12C.[6][10]

-

Histologic transformation: In some cases, tumors can undergo a change in their cellular appearance, for example, from adenocarcinoma to squamous cell carcinoma, which is associated with resistance.[11]

-

Epithelial-to-mesenchymal transition (EMT): Induction of an EMT phenotype has been linked to resistance to KRAS G12C inhibition.[6][12]

A deeper understanding of these mechanisms, facilitated by the resistant cell line models described below, is crucial for designing effective therapeutic strategies to overcome resistance.

Data Presentation: Characterization of Resistant Cell Lines

The generation of resistant cell lines should be followed by thorough characterization to confirm the resistance phenotype and elucidate the underlying mechanisms. Key quantitative data should be systematically collected and organized for clear comparison.

Table 1: Example of Quantitative Characterization of Sotorasib-Resistant Cell Lines

| Cell Line | Parental/Resistant | KRAS G12C Inhibitor | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance | Key Resistance Mechanism(s) |

| H358 | Parental | Sotorasib | 27 | - | - | - |

| H358AR | Acquired Resistant | Sotorasib | - | >1000 | >200 | PI3K/mTOR pathway activation |

| H23 | Parental | Sotorasib | - | - | - | - |

| H23AR | Acquired Resistant | Sotorasib | - | >2500 | >600 | PI3K/mTOR pathway activation |

| MIA PaCa-2 | Parental | Sotorasib | 34.1 | - | - | - |

| MIA PaCa-2 Resistant | Acquired Resistant | Sotorasib | - | >10,000 | >293 | Sustained ERK and AKT activation |

Data compiled from multiple sources.[13][14] IC50 values and fold resistance can vary based on experimental conditions.

Experimental Protocols

Protocol 1: In Vitro Generation of KRAS G12C Inhibitor-Resistant Cell Lines

This protocol describes a common method for generating resistant cell lines through continuous exposure to escalating doses of a KRAS G12C inhibitor.

Materials:

-

KRAS G12C mutant cancer cell line (e.g., NCI-H358, NCI-H23, MIA PaCa-2)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

KRAS G12C inhibitor (e.g., sotorasib, adagrasib)

-

DMSO (for inhibitor stock solution)

-

Cell culture flasks/plates

-

Incubator (37°C, 5% CO2)

-

Cell counting equipment

-

Reagents for cell viability assays (e.g., CellTiter-Glo®, MTT)

Procedure:

-

Initial Seeding and Treatment:

-

Seed the parental KRAS G12C mutant cell line at a moderate density in complete culture medium.

-

Allow cells to attach overnight.

-

Treat the cells with the KRAS G12C inhibitor at a concentration close to the IC50 value. A vehicle control (DMSO) should be run in parallel.

-

-

Dose Escalation:

-

Maintain the cells in the presence of the inhibitor, changing the medium every 2-3 days.

-

Initially, a significant reduction in cell proliferation and an increase in cell death is expected.

-

Once the cell population recovers and resumes steady growth in the presence of the inhibitor, increase the concentration of the inhibitor. A common strategy is to double the concentration at each step.

-

This process of dose escalation is continued until the cells can proliferate in a high concentration of the inhibitor (e.g., 1-2.5 µM).[13] This can take several months.[15]

-

-

Isolation of Resistant Clones:

-

Once a resistant population is established, single-cell cloning can be performed by methods such as limiting dilution or fluorescence-activated cell sorting (FACS) to isolate and expand individual resistant clones.[16]

-

-

Confirmation of Resistance:

-

Perform a dose-response cell viability assay on the parental and the newly generated resistant cell line.

-

Calculate the IC50 values for both cell lines to determine the fold-resistance. A significant increase in the IC50 value (e.g., >10-fold) confirms the resistant phenotype.

-

Protocol 2: In Vivo Generation of Resistant Xenograft Models

This protocol outlines the development of acquired resistance in cell line-derived xenograft (CDX) or patient-derived xenograft (PDX) models.

Materials:

-

Immunocompromised mice (e.g., NSG, athymic nude)

-

KRAS G12C mutant cancer cell line or PDX tissue

-

Matrigel (optional, for cell line injection)

-

KRAS G12C inhibitor formulated for in vivo use

-

Vehicle control

-

Calipers for tumor measurement

-

Animal housing and monitoring facilities

Procedure:

-

Tumor Implantation:

-

For CDX models, subcutaneously inject a suspension of the parental KRAS G12C mutant cells (e.g., 5 x 10^6 cells) into the flank of the mice.[17]

-

For PDX models, implant a small fragment of the patient-derived tumor tissue subcutaneously.

-

-

Tumor Growth and Treatment Initiation:

-

Allow the tumors to grow to a palpable size (e.g., ~200 mm³).[13]

-

Randomize the mice into treatment and vehicle control groups.

-

Administer the KRAS G12C inhibitor (and vehicle to the control group) daily or as per the established dosing schedule.

-

-

Monitoring and Development of Resistance:

-

Monitor tumor growth by caliper measurements regularly (e.g., twice a week).

-

Initially, tumors in the treatment group are expected to show regression or significant growth inhibition.[13]

-

Continue treatment until the tumors in the treatment group start to regrow, indicating the development of acquired resistance. This prolonged treatment can take several months.[4]

-

-

Passaging of Resistant Tumors:

-

Characterization of Resistant Tumors:

-